molecular formula C23H24N2O6 B6352220 (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid CAS No. 2382679-02-7

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid

Cat. No.: B6352220
CAS No.: 2382679-02-7
M. Wt: 424.4 g/mol
InChI Key: IFXXIYKRKUGABN-JLTOFOAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.

    Butyric Acid Derivative Formation: The final step involves the formation of the butyric acid derivative through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Dihydroxybutanedioic acid: A chiral compound used in the resolution of racemates.

    (2S,3R)-3-Alkyl/alkenylglutamates: Nonproteinogenic amino acids with applications in peptide synthesis.

Uniqueness

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is unique due to its combination of the Fmoc protecting group and the allyloxycarbonyl group, which provides versatility in synthetic applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.

Biological Activity

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is a chiral amino acid derivative that has gained significant attention in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl moiety. The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis, as well as its potential applications in medicinal chemistry.

  • Molecular Formula: C22H22N2O6
  • Molecular Weight: 410.43 g/mol
  • CAS Number: 1263047-57-9
  • Purity: ≥ 98% (HPLC)

The biological activity of this compound can be attributed to its functional groups:

  • Fmoc Group: Serves as a protecting group for the amino functionality, allowing selective reactions during peptide synthesis.
  • Allyloxycarbonyl Group: This moiety can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, which are crucial for forming complex molecular architectures.

1. Peptide Synthesis

The compound is widely utilized in the synthesis of peptides due to its ability to protect the amino group while allowing for the introduction of other functional groups. The Fmoc protection strategy is particularly favored in solid-phase peptide synthesis (SPPS), where it facilitates stepwise assembly of peptide chains.

2. Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit bioactivity against various biological targets. The incorporation of the allyloxycarbonyl group can enhance the pharmacological properties of peptides, potentially leading to improved binding affinities and specificities for target receptors.

Study 1: Peptide Synthesis and Characterization

In a study published in Nature Protocols, researchers demonstrated the utility of this compound in synthesizing environment-sensitive fluorophore-labeled peptides. The Fmoc group allowed for efficient coupling reactions, resulting in high yields of pure peptides suitable for biological assays .

Study 2: Biological Activity Assessment

Another investigation focused on the biological activity of peptides synthesized using this compound as a building block. The study revealed that certain peptide derivatives exhibited significant inhibitory effects on specific enzymes involved in cancer progression, suggesting potential therapeutic applications.

Comparative Analysis

CompoundStructureApplicationsBiological Activity
This compoundStructurePeptide synthesis, Medicinal chemistryEnzyme inhibition
(2R,3R)-Tartaric acidChiral diolResolution of racemic mixturesAntioxidant properties
(2S,3S)-(Fmoc-amino)-3-azidobutyric acidAzido derivativeBioconjugationClick chemistry

Properties

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXXIYKRKUGABN-JLTOFOAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.